molecular formula C26H23N3O2S B2701974 4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-57-9

4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2701974
M. Wt: 441.55
InChI Key: RTCDKBARXPDDDT-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds. They have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamides can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed through direct condensation of benzoic acids and amines under certain conditions .


Chemical Reactions Analysis

Benzamides can exhibit antioxidant effects . Some benzamides showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .


Physical And Chemical Properties Analysis

Benzamides appear as a white solid in powdered form, while in crystalline form, they appear as colorless crystals . They are slightly soluble in water and soluble in many organic solvents .

Scientific Research Applications

  • Synthesis of 3-N-Phenylthiocarbamoyl-2-butenamides from 4-Benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione

    • Application: This research involves the synthesis of 3-N-Phenylthiocarbamoyl-2-butenamides from 4-Benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione in an aqueous medium at room temperature .
    • Method: The reaction of 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione with primary and secondary aliphatic amines, N,N′-dinucleophiles such as hydrazine and guanidine and tertiary aromatic and aliphatic amines led to 3-N-phenylthiocarbamoyl-2-butenamides .
    • Results: The reactions of 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione with primary aliphatic amines, N,N′-dinucleophiles such as hydrazine and guanidine and secondary aliphatic amines under mild conditions in THF/H2O (1:1) afforded the corresponding N-alkyl and N,N-dialkyl 3-N-phenylthiocarbamoyl-2-butenamides .
  • Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides

    • Application: This research involves the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Method: The products were synthesized, purified, and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
    • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Synthesis of 5-Aminopyrazoles

    • Application: This research involves the synthesis of 5-aminopyrazoles, which are important heterocyclic compounds that have attracted considerable interest due to their long history of application in the pharmaceutical and agrochemical industries .
    • Method: Various synthetic methods have been developed for these compounds, particularly those that involve the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines .
    • Results: The 5-aminopyrazole system represents an important heterocyclic template that has been extensively investigated over the past one hundred years . These compounds have been used in various fields including medical, industrial, biological and potential drug industries .
  • Synthesis of Novel Soluble Fluorinated Aromatic Polyamides

    • Application: This research involves the synthesis of novel soluble fluorinated aromatic polyamides containing 4-benzoyl-2,3,5,6-tetrafluorophenoxy pendant groups .
    • Method: The specific methods of synthesis are not detailed in the search results, but typically involve polymerization reactions .
    • Results: The synthesized polyamides are expected to have unique properties due to the incorporation of fluorinated aromatic groups .
  • Synthesis of 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

    • Application: This research involves the synthesis of 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .
    • Method: The specific methods of synthesis are not detailed in the search results, but typically involve reactions with phenyl isothiocyanate in DMF in the presence of potassium hydroxide at room temperature .
    • Results: The product was used for the synthesis of the 5-aminopyrazole .
  • Synthesis of Novel Soluble Fluorinated Aromatic Polyamides

    • Application: This research involves the synthesis of novel soluble fluorinated aromatic polyamides containing 4-benzoyl-2,3,5,6-tetrafluorophenoxy pendant groups .
    • Method: The specific methods of synthesis are not detailed in the search results, but typically involve polymerization reactions .
    • Results: The synthesized polyamides are expected to have unique properties due to the incorporation of fluorinated aromatic groups .

properties

IUPAC Name

4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c1-15-14-16(2)18(4)22(17(15)3)25-28-29-26(32-25)27-24(31)21-12-10-20(11-13-21)23(30)19-8-6-5-7-9-19/h5-14H,1-4H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCDKBARXPDDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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